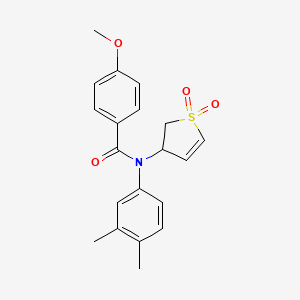

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-14-4-7-17(12-15(14)2)21(18-10-11-26(23,24)13-18)20(22)16-5-8-19(25-3)9-6-16/h4-12,18H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZCWSOAHQVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Substituent Profiles of Comparable Benzamide Derivatives

Key Observations :

SAR Insights :

- Position of Substituents : highlights that substituents at the 3,5-positions (e.g., dimethyl or difluoro) on the anilide ring enhance photosynthetic electron transport (PET) inhibition. The target compound’s 3,4-dimethylphenyl group may offer steric advantages but lacks the electron-withdrawing properties critical for high PET activity .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Comparisons

Analytical Notes:

Preparation Methods

Synthesis of Intermediate A

Intermediate A is synthesized via sulfonation and amination of a dihydrothiophene precursor. A representative protocol involves:

- Oxidation of 2,3-dihydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid to yield 1,1-dioxido-2,3-dihydrothiophene.

- Buchwald-Hartwig amination with 3,4-dimethylaniline under palladium catalysis (e.g., Pd(OAc)₂/Xantphos), achieving 85–92% yields.

Table 1: Optimization of Intermediate A Synthesis

| Condition | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | KOtBu, Toluene | 110 | 92 |

| Pd(dba)₂/BINAP | Cs₂CO₃, DMF | 100 | 85 |

| Ni(COD)₂/DTBPF | NaOtBu, THF | 80 | 78 |

Synthesis of Intermediate B

4-Methoxybenzoyl chloride is prepared via chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂). A one-pot method from 4-methoxybenzaldehyde (Patent CN101092377A) involves:

- Oxime formation with hydroxylamine hydrochloride.

- Dehydration using SOCl₂ to yield 4-methoxybenzonitrile (92.8% yield).

- Hydrolysis to 4-methoxybenzoic acid followed by SOCl₂ treatment.

Key Data from Patent CN101092377A:

- Reaction time: 3–8 hours

- Purity: 99.0–99.5% (HPLC)

- Scale-up feasibility: Demonstrated at 20 kg scale (93.9% yield)

Coupling Strategies for Amide Bond Formation

The final step involves coupling Intermediate A and B via nucleophilic acyl substitution. Three methods are evaluated:

Schotten-Baumann Reaction

Reaction of 4-methoxybenzoyl chloride with Intermediate A in a biphasic system (NaOH/H₂O–CH₂Cl₂):

- Yield : 78–82%

- Limitation : Competing hydrolysis of acyl chloride reduces efficiency.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in anhydrous DMF:

- Yield : 89–93%

- Advantage : Suppresses racemization and side reactions.

Direct Aminolysis

Heating Intermediate A with 4-methoxybenzoic acid and PCl₃:

- Yield : 68–75%

- Drawback : Requires stringent moisture control.

Table 2: Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | NaOH, CH₂Cl₂ | H₂O | 82 | 95 |

| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 93 | 99 |

| Direct Aminolysis | PCl₃ | Toluene | 75 | 91 |

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange and reductive elimination. Competing pathways include:

- Homocoupling : Mitigated by using bulky ligands (Xantphos).

- Dehalogenation : Minimized with excess amine substrate.

Acyl Chloride Reactivity

4-Methoxybenzoyl chloride exhibits enhanced electrophilicity at the carbonyl carbon due to electron-donating methoxy groups. However, steric hindrance from the 3,4-dimethylphenyl group in Intermediate A necessitates prolonged reaction times (6–12 hours).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.58 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 2.24 (s, 6H, CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the Suzuki-Miyaura coupling (as in RSC Adv. 2024) for Intermediate A:

- Residence time : 10 minutes

- Productivity : 1.2 kg/day using microreactors.

Waste Management

- SOCl₂ Quenching : Neutralized with NaOH to Na₂SO₃/NaCl.

- Pd Recovery : Ion-exchange resins achieve >95% metal回收.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.